

# Application Notes and Protocols for the Synthesis of Quininic Acid

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## Compound of Interest

Compound Name: Quininic acid

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These application notes provide a detailed protocol for the synthesis of **quininic acid** (6-methoxyquinoline-4-carboxylic acid), a key intermediate in the synthesis of various pharmaceuticals, including antimalarial drugs. The primary method detailed is the Doebner reaction, a classic and effective method for the preparation of quinoline-4-carboxylic acids.

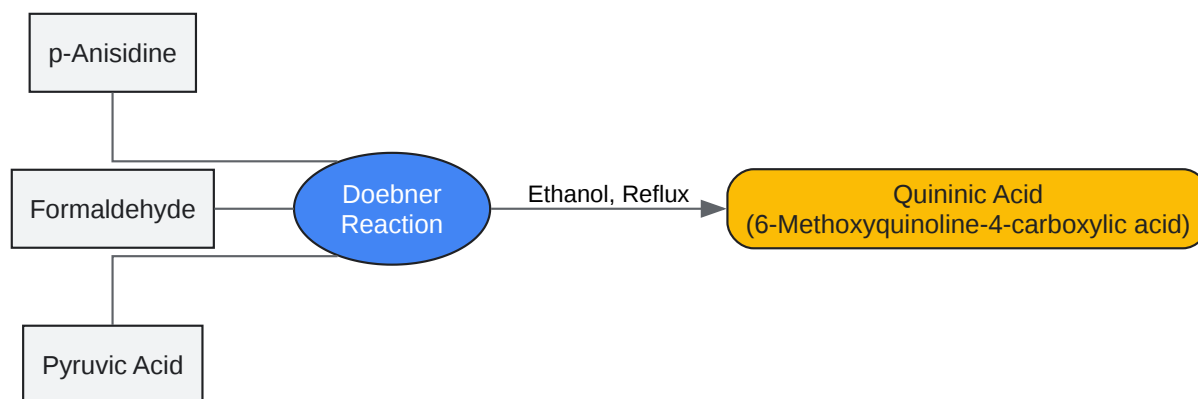
## Introduction

**Quininic acid** is a crucial building block in medicinal chemistry. Its synthesis from readily available starting materials is a subject of significant interest. The Doebner reaction provides a convergent and efficient route to obtaining this valuable compound. This reaction involves the condensation of an aniline (in this case, p-anisidine), an aldehyde (formaldehyde), and pyruvic acid to form the desired quinoline-4-carboxylic acid scaffold.<sup>[1][2][3]</sup>

While direct carboxylation of 6-methoxyquinoline at the 4-position is challenging, the Doebner reaction allows for the construction of the **quininic acid** ring system in a one-pot synthesis from acyclic precursors.<sup>[1][4]</sup> This method is adaptable and has been optimized to accommodate a range of anilines, including those with electron-donating groups like the methoxy group present in our target molecule.<sup>[4]</sup>

## Synthesis Pathway Overview

The synthesis of **quininic acid** can be efficiently achieved via the Doebner reaction. The overall transformation involves the reaction of p-anisidine, formaldehyde, and pyruvic acid in an appropriate solvent, typically ethanol, followed by heating.



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Caption: Overall synthetic scheme for **Quinic Acid** via the Doebner Reaction.

## Experimental Protocols

### Protocol 1: Synthesis of Quinic Acid via Doebner Reaction

This protocol details the synthesis of 6-methoxyquinoline-4-carboxylic acid from p-anisidine, formaldehyde, and pyruvic acid.

Materials:

- p-Anisidine
- Pyruvic acid
- Formaldehyde (37% solution in water)
- Ethanol
- Hexane

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Buchner funnel and filter paper

#### Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve pyruvic acid (1.26 g, 14.3 mmol) in ethanol (10 mL).
- **Addition of Aldehyde:** To the stirred solution, add a 37% aqueous solution of formaldehyde (0.77 g, 9.45 mmol). Heat the mixture at reflux for 30 minutes.
- **Addition of Aniline:** Add p-anisidine (1.16 g, 9.45 mmol) to the reaction mixture.
- **Reflux:** Continue to heat the reaction mixture at reflux overnight.
- **Isolation of Product:** After cooling the reaction mixture to room temperature, the resulting precipitate is collected by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the collected solid sequentially with cold ethanol and then with hexane to remove any unreacted starting materials and byproducts.
- **Drying and Characterization:** The purified product, **quininic acid**, is then dried under vacuum. The final product can be characterized by melting point determination and spectroscopic methods ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR).

## Data Presentation

The following table summarizes the typical quantitative data for the synthesis of **quininic acid** and its derivatives via the Doebner reaction.

Reactant/ Product	Molecular Formula	Molar Mass ( g/mol )	Amount (mmol)	Mass/Vol ume	Yield (%)	Referenc e
p-Anisidine	C <sub>7</sub> H <sub>9</sub> NO	123.15	9.45	1.16 g	-	[5]
Pyruvic Acid	C <sub>3</sub> H <sub>4</sub> O <sub>3</sub>	88.06	14.3	1.26 g	-	[5]
Formaldeh yde (37% aq.)	CH <sub>2</sub> O	30.03	9.45	0.77 g	-	[5]
Quininic Acid (Expected)	C <sub>11</sub> H <sub>9</sub> NO <sub>3</sub>	203.19	-	-	Varies	-
6-methoxy- 2- phenylquin oline-4- carboxylic acid	C <sub>17</sub> H <sub>13</sub> NO <sub>3</sub>	279.29	-	-	23	[5]
6-methoxy- 2-(p- tolyl)quinoli ne-4- carboxylic acid	C <sub>18</sub> H <sub>15</sub> NO <sub>3</sub>	293.32	-	-	18	[5]

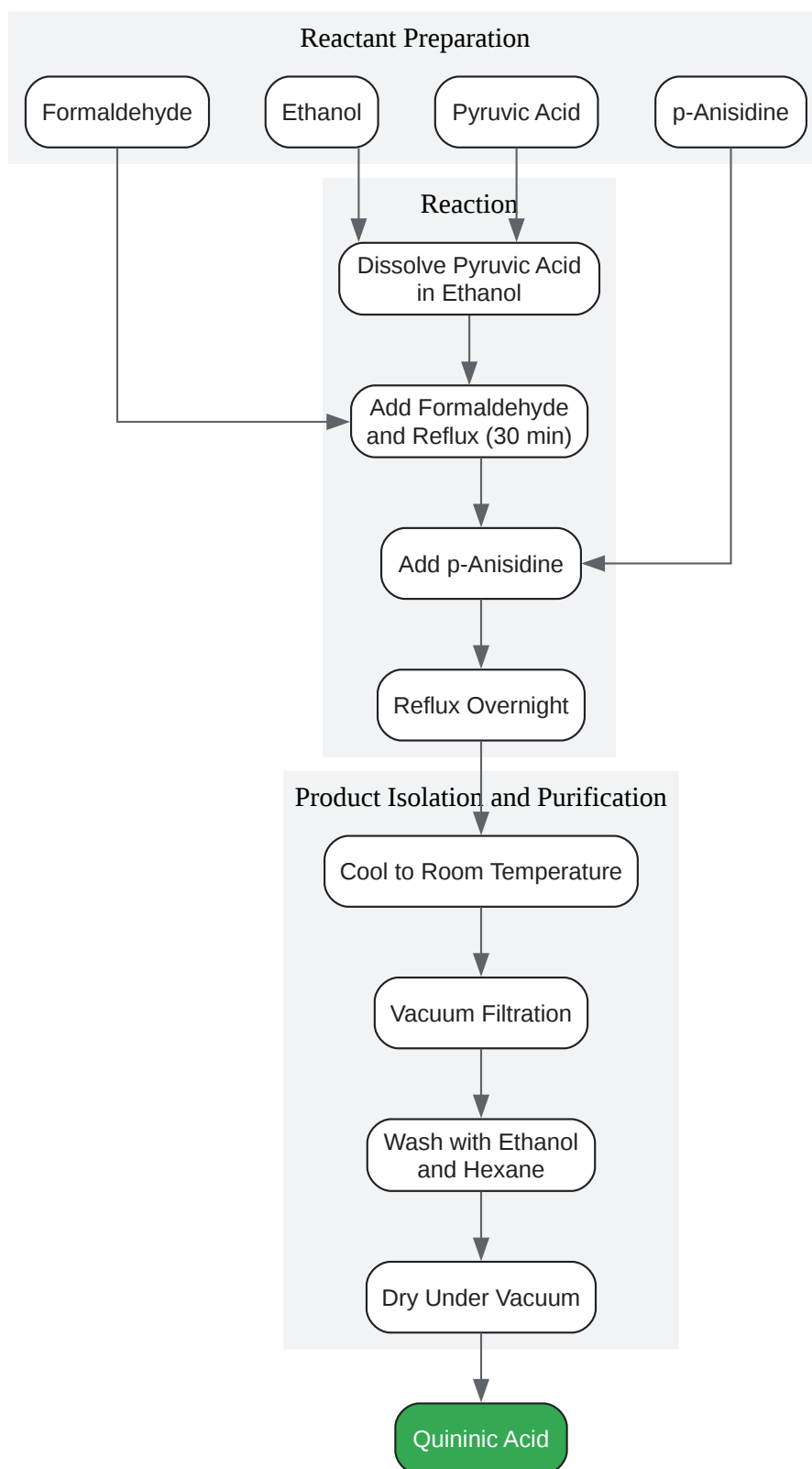
Note: Yields for the direct synthesis of **quininic acid** using formaldehyde in this specific protocol may vary and should be experimentally determined. The provided yields for related 2-aryl derivatives offer an approximate expectation.

## Reaction Mechanism and Workflow

The Doebner reaction is proposed to proceed through the initial formation of a Schiff base from the aniline and aldehyde, followed by the reaction with the enol form of pyruvic acid.

Subsequent cyclization and oxidation lead to the final quinoline-4-carboxylic acid product.[3]

## Logical Workflow for Quininic Acid Synthesis



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Caption: Step-by-step workflow for the synthesis of **Quininic Acid**.

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